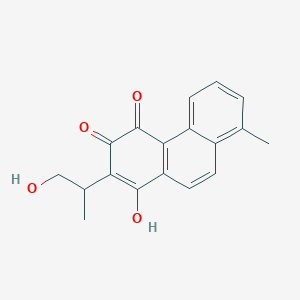
Danshenxinkun A
概要
説明
Danshenxinkun A is a natural product found in Salvia miltiorrhiza, Salvia miltiorrhiza var. miltiorrhiza, and Salvia przewalskii with data available.
科学的研究の応用
Chemical Constituents and Pharmacological Targets
Danshenxinkun A, a compound identified in Danshen, has been studied for its involvement in the treatment of thrombotic diseases. A study using ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS) and network pharmacology identified this compound as a key chemical constituent in Danshen, potentially intervening in thrombotic diseases through various pathways including endocrine system, signal transduction, and nervous system modulation (Ge et al., 2019).
Pharmacokinetics and Metabolic Analysis
This compound has been detected in biological fluids post-administration of Fufang Danshen tablets. An ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry method identified metabolites of Fufang Danshen tablets in rat biological fluids, highlighting this compound's role in pharmacological and active mechanism research on Chinese medicine (Lv et al., 2010).
Clinical Applications and Therapeutic Potential
Danshen, containing this compound, has been extensively used in Chinese medicine, particularly for cardiovascular and cerebrovascular diseases. Its clinical use in angina pectoris, hyperlipidemia, and acute ischemic stroke has been supported by traditional practices and some clinical trials (Zhou, Zuo, & Chow, 2005).
Molecular Mechanisms and Cardiovascular Effects
This compound, as part of Danshen's chemical profile, contributes to its various cardiovascular effects. These include improving microcirculation, causing coronary vasodilatation, and suppressing thromboxane formation, making it beneficial for patients with coronary artery disease and other cardiovascular conditions (Cheng, 2007).
Anticancer Potential
Research on Danshen, including its constituent this compound, has shown potential anticancer effects. A study indicated that Danshen could improve survival rates in colon cancer patients and suggested that its constituents, including this compound, might play a role in this protective effect by inhibiting proliferation and inducing apoptosis in cancer cells (Lin et al., 2017).
Safety and Hazards
Safety data sheets suggest that adequate ventilation should be ensured when handling Danshenxinkun A. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. A suitable respirator should also be used .
作用機序
Danshenxinkun A is a natural compound that can be isolated from Tanshen, a plant used in traditional Chinese medicine . This compound has been studied for its potential therapeutic effects on heart diseases .
Target of Action
It’s suggested that this compound may aid thrombosis treatment by modulating endocrine, signaling, cell, and nervous pathways .
Mode of Action
It’s known that this compound has anti-inflammatory properties and can inhibit gsh-px activities in vitro . It’s also suggested that this compound may have an inhibitory effect on platelet aggregation induced by arachidonic acid .
Pharmacokinetics
It’s known that this compound is liposoluble , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
This compound has been shown to reduce the size of myocardial infarcts and improve cardiac function in experimental models . This suggests that this compound may have potential therapeutic effects in the treatment of heart diseases.
Action Environment
It’s known that this compound is liposoluble , which may influence its stability and efficacy in different environments.
生化学分析
Cellular Effects
Danshenxinkun A has been shown to have effects on various types of cells and cellular processes. For instance, it has been suggested to have anti-inflammatory properties and inhibit gsh-px activities in vitro
Molecular Mechanism
It is known to be a diterpenoid with a fatty acyl side chain . It has been shown to inhibit platelet aggregation induced by arachidonic acid .
Subcellular Localization
特性
IUPAC Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPQNRHXNRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923661 | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121064-74-2, 65907-75-7 | |
| Record name | Tanshinone VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danshenxinkun A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANSHENXINKUN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Danshenxinkun A and where is it found?
A1: this compound is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, also known as Danshen, a plant used in traditional Chinese medicine. [, , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular weight, they mention the molecular formula of this compound as C20H21O4. [] Based on this formula, the calculated molecular weight is 325.37 g/mol.
Q3: Has this compound shown any promising biological activities?
A3: Research suggests that this compound exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This finding implies potential applications in cardiovascular health.
Q4: Are there other compounds similar to this compound found in Salvia miltiorrhiza?
A4: Yes, Salvia miltiorrhiza contains various other diterpenoids, particularly tanshinones. For example, Danshenxinkun B and D, along with dehydromiltirone and miltirone, have been isolated alongside this compound. [, , ] Some studies also identified acetyl this compound, a structurally related compound. []
Q5: Has this compound been investigated for its potential in treating specific diseases?
A5: Although research on this compound is still in its early stages, one study explored its potential in treating Alzheimer's disease. The study found that a Danshen-containing plasma, potentially containing this compound, demonstrated neuroprotective effects in an ex vivo model. []
Q6: What analytical techniques have been employed to isolate and characterize this compound?
A6: Researchers have utilized various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate this compound. [] The identification and structural elucidation rely heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , ]
Q7: Are there any known challenges in studying and potentially developing this compound for therapeutic use?
A7: One challenge lies in the relatively low abundance of this compound in Salvia miltiorrhiza. [] This low concentration may pose difficulties in obtaining sufficient quantities for extensive research and development. Further investigation is needed to fully understand its pharmacological properties, safety profile, and potential for therapeutic applications.
Q8: What is the historical context of this compound research?
A8: While the provided abstracts don't delve into the specific timeline of this compound research, they highlight its emergence within the broader study of Salvia miltiorrhiza constituents. The isolation and identification of this compound likely stemmed from efforts to unravel the diverse chemical profile of Salvia miltiorrhiza, driven by its long history in traditional Chinese medicine. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
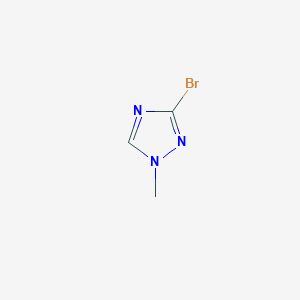
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
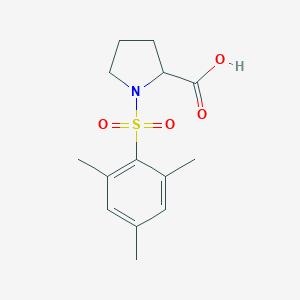
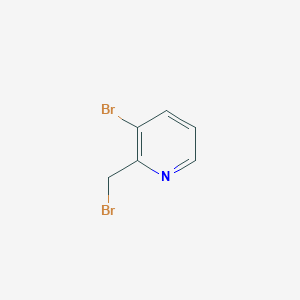
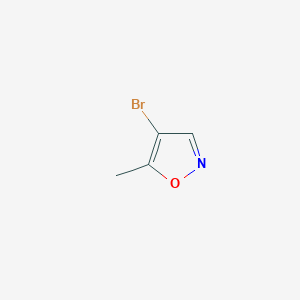


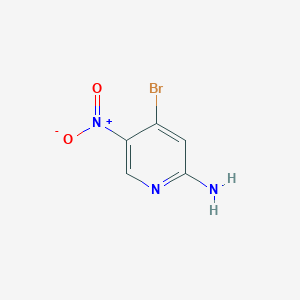
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)



